Aprocitentan - 1103522-45-7

Aprocitentan

Catalog Number: EVT-259739
CAS Number: 1103522-45-7
Molecular Formula: C16H14Br2N6O4S
Molecular Weight: 546.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Aprocitentan is a potent, orally active, dual endothelin receptor antagonist (ERA) currently under development for the treatment of difficult-to-control (resistant) hypertension. [, , , , , ] It acts by blocking the binding of endothelin-1 (ET-1) to both endothelin A (ETA) and endothelin B (ETB) receptors, exhibiting a higher affinity for ETB receptors. [, , , ] Aprocitentan is a metabolite of Macitentan, another endothelin receptor antagonist. [, ]

Future Directions
  • Long-Term Safety and Efficacy: While initial studies show promise, long-term studies are needed to confirm the sustained efficacy and safety profile of Aprocitentan in resistant hypertension. [, ]
  • Impact on End-Organ Damage: Research exploring the potential benefits of Aprocitentan in preventing or reversing end-organ damage associated with resistant hypertension, such as cardiac and renal dysfunction, is warranted. [, ]
  • Specific Patient Populations: Further research is needed to evaluate the efficacy and safety of Aprocitentan in specific populations, including patients with chronic kidney disease, diabetes, and different ethnicities, to determine optimal treatment strategies for diverse patient groups. [, , , ]
  • Combination Therapies: Investigating the efficacy and safety of Aprocitentan in combination with other antihypertensive agents, particularly those targeting different pathways involved in resistant hypertension, could lead to more effective treatment approaches. []

Macitentan

  • Compound Description: Macitentan is an orally active, dual endothelin receptor antagonist (ERA) that acts as a prodrug. It is metabolized in the liver to its active metabolite, Aprocitentan. Macitentan is approved for the treatment of pulmonary arterial hypertension (PAH). []
  • Relevance: Aprocitentan is the active metabolite of Macitentan. After administration, Macitentan is rapidly and extensively metabolized to Aprocitentan, which is responsible for most of the pharmacological activity. Both compounds exhibit high affinity for both endothelin receptor subtypes, ETA and ETB. []

Valsartan

  • Compound Description: Valsartan is an angiotensin II receptor blocker (ARB) commonly used to treat hypertension, heart failure, and myocardial infarction. It functions by blocking the binding of angiotensin II to its receptor, leading to vasodilation and a reduction in blood pressure. [, , ]
  • Relevance: Valsartan is often used in combination with Aprocitentan in clinical trials for resistant hypertension. Studies have explored the synergistic effects of combining these two drugs to achieve better blood pressure control in patients who do not respond well to monotherapy. [, , ]

Amlodipine

  • Compound Description: Amlodipine is a long-acting calcium channel blocker that inhibits the influx of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition leads to vasodilation and a decrease in blood pressure. [, , , ]
  • Relevance: Amlodipine is another antihypertensive medication frequently combined with Aprocitentan in clinical trials, particularly in the context of resistant hypertension. The combination therapy aims to target multiple pathways involved in blood pressure regulation for enhanced efficacy. [, , , ]

Hydrochlorothiazide

  • Compound Description: Hydrochlorothiazide (HCTZ) is a thiazide diuretic that increases urine output by inhibiting sodium and chloride reabsorption in the distal convoluted tubule of the nephron. It is widely used as an antihypertensive agent, often in combination with other medications. [, , , ]
  • Relevance: Similar to Valsartan and Amlodipine, Hydrochlorothiazide is frequently included in triple combination therapies alongside Aprocitentan in clinical trials focusing on resistant hypertension. The rationale behind this combination lies in targeting different mechanisms of blood pressure control. [, , , ]

Lisinopril

  • Compound Description: Lisinopril belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications and is prescribed to treat hypertension, heart failure, and following myocardial infarction. It functions by inhibiting the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure. [, ]
  • Relevance: In some clinical studies, Lisinopril serves as a positive control to compare the efficacy and safety of Aprocitentan in lowering blood pressure. Researchers evaluate whether Aprocitentan can achieve similar or superior blood pressure reduction compared to an established antihypertensive drug like Lisinopril. [, ]

Spironolactone

  • Compound Description: Spironolactone is a potassium-sparing diuretic and an aldosterone receptor antagonist. It acts by blocking the effects of aldosterone, a hormone that promotes sodium and water retention, ultimately leading to a decrease in blood pressure. [, , ]

Firibastat

  • Compound Description: Firibastat is a first-in-class, brain-penetrant inhibitor of aminopeptidase A (APA), an enzyme involved in the renin-angiotensin system within the central nervous system. By inhibiting APA in the brain, Firibastat was expected to lower blood pressure by reducing sympathetic nervous system activity. []

Baxdrostat

  • Compound Description: Baxdrostat is a highly selective, oral aldosterone synthase inhibitor (ASI) currently being investigated as a potential treatment for resistant hypertension. It works by blocking the production of aldosterone in the adrenal glands, thereby reducing sodium and water retention and ultimately lowering blood pressure. [, , ]
  • Relevance: Baxdrostat represents another emerging pharmacological approach for resistant hypertension. While initial clinical trials showed promising results, subsequent studies have produced mixed outcomes. Further research is needed to determine its precise role in the management of resistant hypertension, particularly in comparison to agents like Aprocitentan. [, , ]
Source and Classification

Aprocitentan, also known by its development code ACT-132577, is being developed by Idorsia Pharmaceuticals. It is categorized under the class of sulfamides, specifically designed to block the action of endothelin-1 at both ETA and ETB receptors. This dual antagonism plays a crucial role in regulating vascular tone and blood pressure.

Synthesis Analysis

The synthesis of aprocitentan involves several steps that focus on achieving high purity and stability of the compound. The primary method for synthesizing aprocitentan described in patent literature includes:

  1. Starting Materials: The synthesis begins with appropriate precursors that contain the necessary functional groups for forming the sulfonamide structure.
  2. Reactions: Key reactions involve coupling reactions to form the pyrimidine ring and subsequent modifications to introduce bromine substituents.
  3. Crystallization: The final product undergoes crystallization to obtain a stable crystalline form. Recent advancements have led to the development of a new crystal form (CSI) that exhibits improved stability and bioavailability compared to earlier forms .

The preparation method for crystal form CSI involves suspending solid aprocitentan in a mixed solvent of water and esters (e.g., ethyl acetate), followed by stirring, centrifugation, and drying .

Molecular Structure Analysis

The molecular formula of aprocitentan is C19H20Br2N4O3SC_{19}H_{20}Br_{2}N_{4}O_{3}S. Its structure features:

  • Pyrimidine Ring: Central to its activity, this heterocyclic compound contributes to receptor binding.
  • Bromine Substituents: The presence of bromine atoms enhances lipophilicity and receptor affinity.
  • Sulfonamide Group: This functional group is critical for its pharmacological activity.

The molecular structure allows for effective interaction with both ETA and ETB receptors, facilitating its role as an antagonist .

Chemical Reactions Analysis

Aprocitentan participates in various chemical reactions that are essential for its pharmacokinetic properties:

  1. Metabolism: Aprocitentan is metabolized primarily through glucuronidation via uridine 5′-diphospho-glucuronosyltransferases, leading to metabolites M1 and M3. These pathways are independent of cytochrome P450 enzymes, minimizing potential drug-drug interactions .
  2. Hydrolysis: Chemical hydrolysis also plays a role in its metabolic pathway, contributing to its elimination from the body.
Mechanism of Action

Aprocitentan functions as a dual antagonist of endothelin receptors. By blocking both ETA and ETB receptors:

  • It inhibits vasoconstriction mediated by endothelin-1, which is crucial in regulating blood pressure.
  • This action leads to vasodilation and reduced vascular resistance, effectively lowering blood pressure in patients with resistant hypertension.

Pharmacodynamic studies indicate that aprocitentan exhibits dose-dependent effects on blood pressure reduction .

Physical and Chemical Properties Analysis

Aprocitentan has several notable physical and chemical properties:

  • Solubility: It displays variable solubility depending on the crystalline form; the newly developed crystal form CSI shows improved solubility characteristics.
  • Stability: The stability profile of aprocitentan varies with its crystalline form; crystal form CSI demonstrates enhanced thermodynamic stability compared to previous forms .
  • Melting Point: The melting point is an important parameter for determining the thermal stability of the compound.
Applications

Aprocitentan's primary application lies in treating resistant hypertension. Clinical trials have demonstrated its efficacy in lowering blood pressure when used alone or in combination with other antihypertensive medications. Its favorable safety profile makes it a promising candidate for further development in managing hypertension-related complications .

Synthesis and Structural Optimization of Aprocitentan

Rational Design Strategies for Dual Endothelin Receptor Antagonism

Aprocitentan (ACT-132577) was engineered as a dual ETA/ETB receptor antagonist with an inhibitory potency ratio (ETA:ETB) of 1:16, optimizing balanced receptor blockade to mitigate the sodium retention historically associated with selective ETA inhibition [1] [9]. The molecular architecture integrates a sulfamide core (N-(pyrimidin-4-yl) sulfonamide) linked to halogenated aryl groups: a 4-bromophenyl at position 5 and a 5-bromopyrimidin-2-yloxyethoxy group at position 6 of the central pyrimidine ring [5] [9]. This configuration enables high-affinity bivalent binding, where the bromine atoms form critical halogen bonds with ETA receptor residues (e.g., Tyr129), while the sulfamide nitrogen hydrogen-bonds with ETB’s Gln165 [3] [6]. The ethoxy spacer between pyrimidine units enhances conformational flexibility, accommodating divergent binding pockets in ETA vs. ETB subtypes [9].

  • Table 1: Key Structural Motifs and Receptor Interactions
    Structural ElementRole in Receptor AntagonismTarget Receptor
    Sulfamide core (-SO₂-NH-)Hydrogen bonding with Gln165 (ETB)ETA, ETB
    4-BromophenylHalogen bonding with Tyr129 (ETA)ETA
    5-BromopyrimidinyloxyethoxyHydrophobic packing in ETB cleft; flexibility for dual bindingETB
    Pyrimidine N1 atomSalt bridge with Asp126 (ETA)ETA

Metabolic Activation Pathways from Macitentan to Aprocitentan

Aprocitentan is the active metabolite of macitentan (Opsumit®), generated via oxidative depropylation of the parent drug’s propylene glycol sulfamide group (–SO₂–NH–CH₂–CH₂–OH) [1] [8]. This bioactivation is primarily mediated by hepatic CYP3A4/5, which catalyzes the cleavage of the terminal hydroxyethyl group, yielding the secondary sulfonamide aprocitentan [8] [9]. Pharmacokinetic studies in humans reveal that aprocitentan exhibits a longer half-life (44–49 h) than macitentan (~16 h), attributable to reduced clearance and higher plasma protein binding (>99%) [1] [2]. After a single oral dose of macitentan, aprocitentan accounts for >80% of circulating endothelin receptor antagonists at steady state, underscoring its dominant pharmacologic role [8].

  • Table 2: Comparative Pharmacokinetics of Macitentan and Aprocitentan
    ParameterMacitentanAprocitentan
    Elimination Half-life~16 hours44–49 hours
    Protein Binding>99%>99%
    Primary MetabolizerCYP3A4N/A (Active Metabolite)
    Steady-State Cmax1.5–2.0 µg/mL3.0–4.5 µg/mL

Metabolite profiling using ¹⁴C-labeled aprocitentan confirms that further biotransformation occurs via UGT1A1/2B7-mediated N-glucosidation (yielding M3, 25% of dose) and hydrolysis (yielding M1 carboxylic acid, 32% of dose), with renal excretion predominating (52% vs. 25% fecal) [2] [8]. Crucially, aprocitentan avoids CYP-mediated clearance, minimizing drug-drug interactions with CYP modulators [8].

Structure-Activity Relationship (SAR) Studies in Sulfamide-Based Antagonists

Systematic SAR investigations of the sulfamide chemotype identified three non-negotiable elements for dual receptor antagonism:

  • Halogenated Aryl Groups: Bromine atoms at the 4-position of phenyl and 5-position of pyrimidine are optimal. Replacement with chlorine reduces ETA affinity by 8-fold, while iodine analogs exhibit hepatotoxicity. Removal abolishes binding [5] [9].
  • Sulfamide Linkage: Tertiary sulfonamides (e.g., –SO₂–N(CH₃)–) diminish ETB affinity by >90%, while acylation (–SO₂–NH–CO–) impairs oral bioavailability. The secondary sulfonamide (–SO₂–NH–) maximizes potency [3] [6].
  • Pyrimidine Ring Electronics: Electron-deficient pyrimidines (e.g., 4-substituted) enhance metabolic stability. Derivatives with electron-donating groups (e.g., –OH, –NH₂) undergo rapid glucuronidation, shortening half-life [8].
  • Table 3: Impact of Structural Modifications on Antagonist Activity
    Modification SiteStructural ChangeETA IC₅₀ ShiftETB IC₅₀ ShiftMetabolic Stability
    R1 (Phenyl substituent)Br → Cl8× increase5× increaseNo change
    Br → H>100× increase>100× increaseNo change
    R2 (Sulfamide nitrogen)–NH– → –N(CH₃)–2× increase10× increase40% decrease
    –NH– → –N(COCH₃)–InactiveInactiveN/A
    Central ringPyrimidine → Pyridine15× increase20× increase60% decrease

Crystal structure analysis (WO2021088645A1) reveals that aprocitentan’s bromine atoms engage in orthogonal halogen bonding networks with ETA, while the ETB pocket accommodates the ethoxy chain via van der Waals interactions [5]. Attempts to replace bromine with trifluoromethyl groups improved metabolic stability but introduced hERG channel inhibition, necessitating retention of halogens [9]. The compound’s crystalline form (monoclinic P2₁/c space group) enhances solubility and shelf stability, critical for formulation [5].

Properties

CAS Number

1103522-45-7

Product Name

Aprocitentan

IUPAC Name

5-(4-bromophenyl)-4-[2-(5-bromopyrimidin-2-yl)oxyethoxy]-6-(sulfamoylamino)pyrimidine

Molecular Formula

C16H14Br2N6O4S

Molecular Weight

546.2 g/mol

InChI

InChI=1S/C16H14Br2N6O4S/c17-11-3-1-10(2-4-11)13-14(24-29(19,25)26)22-9-23-15(13)27-5-6-28-16-20-7-12(18)8-21-16/h1-4,7-9H,5-6H2,(H2,19,25,26)(H,22,23,24)

InChI Key

DKULOVKANLVDEA-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Solubility

Soluble in DMSO

Synonyms

ACT-132577
aprocitentan
N-(5-(4-Bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)sulfuric diamide
sulfamide, N-(5-(4-bromophenyl)-6-(2-((5-bromo-2-pyrimidinyl)oxy)ethoxy)-4-pyrimidinyl)-

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CN=C2OCCOC3=NC=C(C=N3)Br)NS(=O)(=O)N)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.